molecular formula C14H20N2O2S B1349346 N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide CAS No. 387350-82-5

N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide

Cat. No. B1349346
M. Wt: 280.39 g/mol
InChI Key: GADOCUCQRAEUHG-UHFFFAOYSA-N
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Description

“N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide” is a chemical compound with the molecular formula C14H20N2O2S and a molar mass of 280.39 g/mol1. It is related to other compounds such as “4-Chloro-N-cyclopropyl-N-(piperidin-4-yl)benzenesulphonamide” and “N-Cyclopropyl-N-(piperidin-4-yl)-3-(trifluoromethyl)benzenesulphonamide” which have similar structures23.



Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of benzenesulfonamide derivatives containing a thiazol-4-one scaffold has been reported4. However, the specific synthesis process for “N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide” is not readily available in the retrieved sources.



Molecular Structure Analysis

The InChI code for “N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide” is 1S/C14H20N2O2S/c1-14(12,13)17(11-2-3-11)18-9-5-7-16-8-6-10/h1-3,10,12-13,16H,4-9H21. This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model5.



Chemical Reactions Analysis

The specific chemical reactions involving “N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide” are not detailed in the retrieved sources. However, benzenesulfonamide derivatives are known to participate in various chemical reactions4.



Physical And Chemical Properties Analysis

“N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide” is a solid at ambient temperature2. Its boiling point and other physical properties are not specified in the retrieved sources.


Scientific Research Applications

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

In recent years, there have been many reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application . For example, Liu et al. expanded this field with 4-N-phenylaminoquinoline derivative via piperidine moiety introduction to a previously reported lead compound . Piperidine incorporation improved the brain exposure of the resulting dual inhibitor. In addition, the compound showed antioxidant and metal chelating properties .

Safety And Hazards

Future Directions

The future directions for the study and application of “N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide” are not specified in the retrieved sources. However, the ongoing research into similar compounds suggests potential applications in the development of novel antiproliferative agents4.


Please note that this analysis is based on the information available in the retrieved sources and may not be comprehensive. For a more detailed analysis, please refer to specialized literature or consult with a chemical expert.


properties

IUPAC Name

N-cyclopropyl-N-piperidin-4-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c17-19(18,14-4-2-1-3-5-14)16(12-6-7-12)13-8-10-15-11-9-13/h1-5,12-13,15H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADOCUCQRAEUHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(C2CCNCC2)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide

CAS RN

387350-82-5
Record name N-Cyclopropyl-N-4-piperidinylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=387350-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 387350-82-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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